N-propyl-1H-1,2,4-triazole-5-sulfonamide
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Overview
Description
N-propyl-1H-1,2,4-triazole-5-sulfonamide is a chemical compound belonging to the class of sulfonamides, which are known for their broad spectrum of biological activities. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine. The presence of these groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-1H-1,2,4-triazole-5-sulfonamide typically involves the reaction of a suitable sulfonyl chloride with a triazole derivative. One common method is to start with 1H-1,2,4-triazole-5-amine, which is reacted with propyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-propyl-1H-1,2,4-triazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-propyl-1H-1,2,4-triazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its potential antifungal and antibacterial properties.
Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them potential candidates for drug development.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-propyl-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide: Known for its antifungal activity.
1,2,4-triazole-3-thiol: Used in the synthesis of various pharmaceuticals.
4-(1H-1,2,4-triazol-1-yl)benzenesulfonamide: Studied for its potential anticancer properties.
Uniqueness
N-propyl-1H-1,2,4-triazole-5-sulfonamide is unique due to its specific combination of a propyl group and a sulfonamide group attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H10N4O2S |
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Molecular Weight |
190.23 g/mol |
IUPAC Name |
N-propyl-1H-1,2,4-triazole-5-sulfonamide |
InChI |
InChI=1S/C5H10N4O2S/c1-2-3-8-12(10,11)5-6-4-7-9-5/h4,8H,2-3H2,1H3,(H,6,7,9) |
InChI Key |
UOABXEKQCODXET-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=NC=NN1 |
Origin of Product |
United States |
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